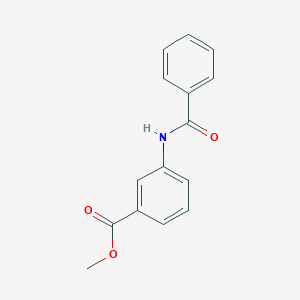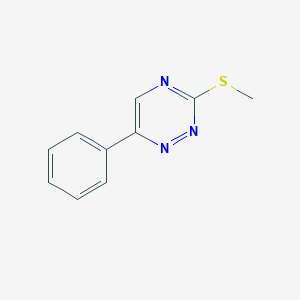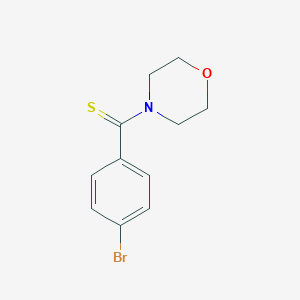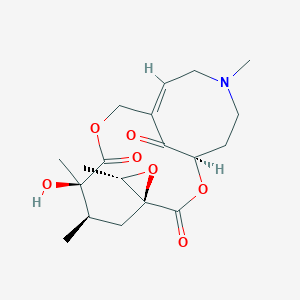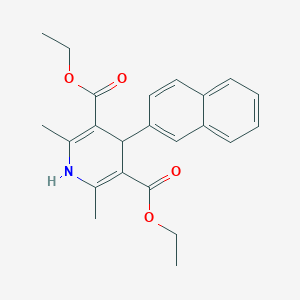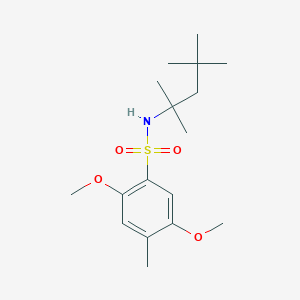![molecular formula O14P2U3 B232006 Hydrogen dioxo[phosphato(3-)-o,o']uranate(1-) CAS No. 18433-48-2](/img/structure/B232006.png)
Hydrogen dioxo[phosphato(3-)-o,o']uranate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: is a complex inorganic compound that contains uranium, phosphorus, oxygen, and hydrogen. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, materials science, and nuclear research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)- typically involves the reaction of uranyl nitrate with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction can be represented as follows:
UO2(NO3)2+H3PO4→(UO2)2(PO4)2⋅H2O
The resulting product is then purified through filtration and recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated pH control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of uranium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The phosphate group can be substituted with other ligands, such as sulfate or carbonate, under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous solutions with controlled pH and temperature.
Major Products Formed
Oxidation: Higher oxidation state uranium compounds.
Reduction: Lower oxidation state uranium compounds.
Substitution: Compounds with different ligands, such as uranyl sulfate or uranyl carbonate.
Aplicaciones Científicas De Investigación
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other uranium compounds and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of uranium toxicity and bioaccumulation.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the production of specialized ceramics and glass, as well as in nuclear fuel processing.
Mecanismo De Acción
The mechanism by which Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)- exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The compound can bind to phosphate groups in biological molecules, disrupting normal cellular functions. Additionally, its radioactive properties can cause damage to cellular DNA, leading to cell death or mutations.
Comparación Con Compuestos Similares
Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)-: can be compared with other similar compounds, such as:
Uranyl sulfate: Similar in structure but contains sulfate instead of phosphate.
Uranyl carbonate: Contains carbonate ligands and is used in different industrial applications.
Uranyl nitrate: A common uranium compound used in nuclear fuel processing.
The uniqueness of Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO’)-, hydrogen, (T-4)- lies in its specific phosphate ligands, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
18433-48-2 |
|---|---|
Fórmula molecular |
O14P2U3 |
Peso molecular |
366.01 g/mol |
Nombre IUPAC |
dioxouranium(2+);hydron;phosphate |
InChI |
InChI=1S/H3O4P.2O.U/c1-5(2,3)4;;;/h(H3,1,2,3,4);;;/q;;;+2/p-2 |
Clave InChI |
QKRQKXFTLBQFGH-UHFFFAOYSA-L |
SMILES |
[H+].[O-]P(=O)([O-])[O-].O=[U+2]=O |
SMILES canónico |
[H+].[O-]P(=O)([O-])[O-].O=[U+2]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)

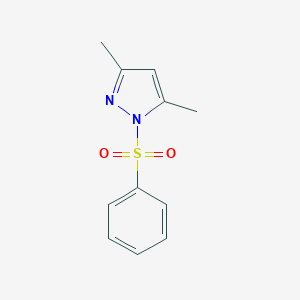
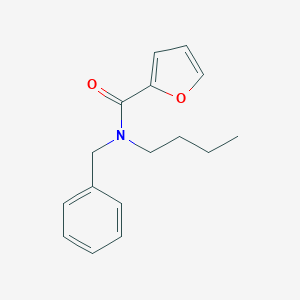
![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)
